rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride is a chemical compound notable for its unique bicyclic structure, which incorporates two fluorine atoms and a methanesulfonyl fluoride functional group. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry and materials science. The compound's molecular formula is and its molecular weight is approximately 214.21 g/mol .
The compound is classified under the category of organofluorine compounds, specifically those that contain sulfonyl fluoride groups. It is identified by the CAS number 2763927-22-4. The structure features a bicyclic framework that contributes to its distinct reactivity and potential utility in various applications .
The synthesis of rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride typically involves several key steps:
The specific conditions for these reactions can vary based on desired yields and purity levels, often influenced by factors such as temperature, solvent choice, and the presence of catalysts .
The molecular structure of rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride can be represented using various structural notations:
The compound's structure can be visualized using SMILES notation: FS(=O)(=O)C[C@]12C[C@H]1CCC2(F)F .
The reactivity of rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride is influenced by its functional groups:
These reactions are subject to variations based on experimental conditions such as temperature and solvent .
Preliminary research suggests that rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride may interact with specific biological targets, including enzymes and receptors:
Further studies are necessary to elucidate these interactions fully and their implications in therapeutic contexts .
Key physical and chemical properties of rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 214.21 g/mol |
| LogP | 0.97 |
| Polar Surface Area | 34 Å |
| Rotatable Bonds Count | 2 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 0 |
These properties suggest that the compound may exhibit unique solubility characteristics and stability profiles relevant for various applications .
rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride has diverse applications:
Continued research into this compound will be crucial for unlocking its full potential in scientific applications .
CAS No.: 11003-57-9
CAS No.: 83324-51-0
CAS No.:
CAS No.: 73545-11-6
CAS No.: 2034366-97-5